Tofacitinib - 477600-75-2

Tofacitinib

Catalog Number: EVT-287424
CAS Number: 477600-75-2
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tofacitinib is a small molecule Janus kinase (JAK) inhibitor . It is classified as a targeted synthetic disease-modifying antirheumatic drug (DMARD) . In scientific research, Tofacitinib serves as a valuable tool for studying the role of JAK-STAT signaling pathways in various biological processes and disease models. It helps researchers investigate the potential of JAK inhibition as a therapeutic strategy for a range of inflammatory and immune-mediated diseases.

Adalimumab

Compound Description: [, , , , , , , ] Adalimumab is a fully human monoclonal antibody that targets tumor necrosis factor-alpha (TNF-α). It is commonly used as a biologic disease-modifying antirheumatic drug (bDMARD) for treating various inflammatory diseases, including rheumatoid arthritis (RA) and psoriatic arthritis (PsA). Adalimumab binds to TNF-α, preventing its interaction with TNF receptors and thereby inhibiting the inflammatory cascade.

Cobicistat

Compound Description: Cobicistat is a potent mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. It is commonly used as a pharmacokinetic booster, increasing the plasma concentrations of co-administered drugs that are metabolized by CYP3A4. This allows for lower doses of the co-administered drug, potentially reducing side effects and improving adherence.

Baricitinib

Compound Description: Baricitinib is another small molecule JAK inhibitor approved for the treatment of RA. It selectively inhibits JAK1 and JAK2, blocking signaling pathways involved in inflammation.

Relevance: Baricitinib shares a similar mechanism of action with Tofacitinib as both are JAK inhibitors. They are both small molecule drugs that interfere with intracellular signaling pathways involved in inflammation. Comparing the cost-effectiveness and treatment outcomes of Baricitinib with Tofacitinib provides valuable information on their relative benefits and risks.

5-Aminosalicylate (5-ASA)

Compound Description: 5-Aminosalicylate (5-ASA) is a class of anti-inflammatory drugs used primarily to treat inflammatory bowel diseases (IBD), including ulcerative colitis (UC). While the precise mechanism of action is not fully understood, it is thought to exert its anti-inflammatory effects locally in the gut by inhibiting prostaglandin synthesis and leukotriene production.

Etanercept

Compound Description: [, ] Etanercept is a fusion protein that acts as a TNF-α inhibitor. It is used as a bDMARD for treating inflammatory diseases like RA, PsA, and ankylosing spondylitis. Etanercept binds to TNF-α, preventing its interaction with TNF receptors and thereby reducing inflammation.

Infliximab

Compound Description: [, ] Infliximab is a chimeric monoclonal antibody that binds to TNF-α, inhibiting its pro-inflammatory effects. It is a bDMARD used for treating inflammatory conditions like RA, PsA, Crohn's disease, and UC.

Methotrexate

Compound Description: [, , , , , , , , ] Methotrexate is a traditional disease-modifying antirheumatic drug (DMARD) commonly used as a first-line treatment for RA. It works by inhibiting dihydrofolate reductase, an enzyme involved in DNA synthesis and cell proliferation, thereby suppressing the immune response.

Rituximab

Compound Description: Rituximab is a chimeric monoclonal antibody that targets CD20, a protein found on the surface of B cells. It depletes B cells, reducing their role in the inflammatory process. Rituximab is used as a bDMARD for treating inflammatory conditions like RA and certain types of lymphoma.

Tocilizumab

Compound Description: Tocilizumab is a humanized monoclonal antibody that targets the interleukin-6 (IL-6) receptor. It blocks the binding of IL-6, a pro-inflammatory cytokine, to its receptor, thereby reducing inflammation. Tocilizumab is used as a bDMARD for treating inflammatory conditions like RA and juvenile idiopathic arthritis.

Ustekinumab

Compound Description: Ustekinumab is a fully human monoclonal antibody that targets the p40 subunit of interleukin-12 (IL-12) and interleukin-23 (IL-23). These cytokines play a crucial role in the inflammatory process in psoriasis, PsA, and Crohn's disease. Ustekinumab is used as a bDMARD for treating these conditions.

Synthesis Analysis

Tofacitinib synthesis has been a subject of extensive research due to its complex molecular structure. The synthesis typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of a piperidine derivative, which is crucial due to the chirality associated with the piperidine ring.
  2. Key Steps:
    • Condensation: Initial condensation reactions form intermediates that lead to the desired piperidine structure.
    • Hydrogenation: Hydrogenation steps are employed to saturate certain bonds within the intermediate compounds.
    • N-Acylation: This step involves reacting an acylating agent with the piperidine nitrogen to form tofacitinib.
    • Salification: The final step often involves converting tofacitinib into its citrate salt for enhanced solubility and bioavailability.

For instance, one efficient method described involves using cis-(1-benzyl-4-methylpiperidin-3-yl) as a starting material, leading through various intermediates to produce tofacitinib with high yields (up to 20 percentage points higher than previous methods) .

Molecular Structure Analysis

Tofacitinib has a complex molecular structure characterized by a piperidine ring and several functional groups that contribute to its pharmacological activity. Its chemical formula is C16H20N6C_{16}H_{20}N_{6}, and it features a pyrrolo[2,3-d]pyrimidine core structure.

Key Structural Features:

  • Piperidine Ring: This cyclic structure is crucial for the compound's biological activity.
  • Pyrrolo[2,3-d]pyrimidine Core: This moiety is essential for binding to Janus kinases.
  • Chirality: The compound exhibits chiral centers that influence its interaction with biological targets.

The molecular weight of tofacitinib is approximately 312.37 g/mol, and it has a melting point of around 210 °C .

Chemical Reactions Analysis

Tofacitinib undergoes various chemical reactions throughout its synthesis and metabolism:

  • N-Acylation Reactions: These are pivotal in forming the final active pharmaceutical ingredient from intermediates.
  • Hydrogenation: This reaction reduces double bonds in intermediates, crucial for achieving the desired saturation in the final product.
  • Pharmacokinetic Interactions: Tofacitinib is metabolized primarily by cytochrome P450 enzymes (especially CYP3A4), affecting its efficacy and safety profile .
Mechanism of Action

Tofacitinib functions by inhibiting Janus kinases, which are nonreceptor tyrosine kinases involved in cytokine signaling pathways. By blocking these enzymes, tofacitinib prevents the phosphorylation of signal transducers and activators of transcription (STATs), thereby inhibiting their downstream effects on gene expression related to immune responses.

Key Mechanistic Insights:

  • Selective Inhibition: Tofacitinib selectively inhibits JAK1 and JAK3 more than JAK2, which helps reduce inflammatory signals without broadly suppressing immune function.
  • Impact on Cytokine Signaling: By inhibiting JAK enzymes, tofacitinib diminishes the signaling pathways activated by various cytokines involved in autoimmune diseases .
Physical and Chemical Properties Analysis

Tofacitinib exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Half-Life: Tofacitinib has a half-life of approximately 3 hours, influencing dosing regimens .
Applications

Tofacitinib's primary applications are in treating autoimmune diseases due to its immunomodulatory effects. It has been successfully used in:

  • Rheumatoid Arthritis: Reducing disease activity in patients unresponsive to traditional therapies.
  • Psoriatic Arthritis: Managing symptoms and improving quality of life for affected individuals.
  • Ulcerative Colitis: Providing relief from symptoms and inducing remission in patients with moderate to severe forms of this condition.

Additionally, recent studies have explored its potential use in treating COVID-19 symptoms due to its anti-inflammatory properties .

Properties

CAS Number

477600-75-2

Product Name

Tofacitinib

IUPAC Name

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1

InChI Key

UJLAWZDWDVHWOW-YPMHNXCESA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Solubility

In water, 155.1 mg/L at 25 °C (est)

Synonyms

CP 690,550
CP 690550
CP-690,550
CP-690550
CP690550
tasocitinib
tofacitinib
tofacitinib citrate
Xeljanz

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.